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molecular formula C12H17NO B189656 N-(4-tert-Butylphenyl)acetamide CAS No. 20330-45-4

N-(4-tert-Butylphenyl)acetamide

Cat. No. B189656
M. Wt: 191.27 g/mol
InChI Key: RMUYDDKCUZHVHY-UHFFFAOYSA-N
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Patent
US08927587B2

Procedure details

A reactor was charged with 1,2-dichloroethane (50 L), followed by aluminum chloride (6.08 kg, 45.6 mol), The mixture was stirred for ten minutes at room temperature and then cooled to 5° C. N-phenylacetamide (5 kg, 37.0 mol) was added slowly, after which the mixture was cooled to −12° C. A solution of t-butylchloride (5.03 kg, 54.3 mol) in 1,2-dichloroethane (5 L) was added to the reaction over ten minutes and then stirred for 1 hour at that temperature. The reaction mixture was added to ice water (50 L) and concentrated hydrochloric acid (2.5 L) at 5-10° C., over one hour. The mixture was heated slowly to 40° C., held at that temperature for thirty minutes and the layers then allowed to separate. The aqueous was extracted further with dichloroethane (50 L) and the combined extracts concentrated, under vacuum, to low volume. Hexane (5 L) was added and the mixture concentrated in vacuo. The residue was slurried with hexane (25 L), cooled to 5° C. and stirred for thirty minutes. The solids were isolated by filtration and dried at room temperature to provide 6.1 kg of the title compound.
Quantity
6.08 kg
Type
reactant
Reaction Step One
Quantity
5 kg
Type
reactant
Reaction Step Two
Quantity
5.03 kg
Type
reactant
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 L
Type
reactant
Reaction Step Four
Quantity
2.5 L
Type
reactant
Reaction Step Four
Quantity
50 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([NH:11][C:12](=[O:14])[CH3:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:15](Cl)([CH3:18])([CH3:17])[CH3:16].Cl>ClCCCl>[C:15]([C:8]1[CH:9]=[CH:10][C:5]([NH:11][C:12](=[O:14])[CH3:13])=[CH:6][CH:7]=1)([CH3:18])([CH3:17])[CH3:16] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
6.08 kg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
5 kg
Type
reactant
Smiles
C1(=CC=CC=C1)NC(C)=O
Step Three
Name
Quantity
5.03 kg
Type
reactant
Smiles
C(C)(C)(C)Cl
Name
Quantity
5 L
Type
solvent
Smiles
ClCCCl
Step Four
Name
ice water
Quantity
50 L
Type
reactant
Smiles
Name
Quantity
2.5 L
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 L
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for ten minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
TEMPERATURE
Type
TEMPERATURE
Details
after which the mixture was cooled to −12° C
STIRRING
Type
STIRRING
Details
stirred for 1 hour at that temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated slowly to 40° C.
WAIT
Type
WAIT
Details
held at that temperature for thirty minutes
CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted further with dichloroethane (50 L)
CONCENTRATION
Type
CONCENTRATION
Details
the combined extracts concentrated, under vacuum, to low volume
ADDITION
Type
ADDITION
Details
Hexane (5 L) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C.
STIRRING
Type
STIRRING
Details
stirred for thirty minutes
CUSTOM
Type
CUSTOM
Details
The solids were isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 kg
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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